(4Z)-2-[(E)-2-phenylethenyl]-4-[(E)-3-phenylprop-2-enylidene]-1,3-oxazol-5-one
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Overview
Description
4-cinnamylidene-2-(2-phenylethenyl)-5-oxazolone is an organonitrogen compound and an organooxygen compound. It derives from an alpha-amino acid.
Scientific Research Applications
Synthesis and Characterization
- (4Z)-2-[(E)-2-phenylethenyl]-4-[(E)-3-phenylprop-2-enylidene]-1,3-oxazol-5-one has been involved in studies related to the synthesis of various oxazolone derivatives. For instance, Cativiela et al. (1985) described the synthesis of geometric isomers of 2-methyl (or phenyl)-4-[α-arylethylidene]-5(4H)-oxazolones, highlighting different synthetic routes and comparing results by diazomethane insertion and condensation procedures (Cativiela, Villegas, & Meléndez, 1985).
Functionalization of Polymers
- Summers et al. (1996) reported the novel syntheses of aromatic carboxyl functionalized polymers using 4,5-dihydro-4,4-dimethyl-2-[4-(1-phenylethenyl)phenyl]oxazole. This study demonstrated the potential of oxazole derivatives in creating functional polymers with specific characteristics (Summers & Quirk, 1996).
Spectral Properties
- Research by Palcut (2009) focused on the spectral properties of novel 1,3-oxazol-5(4H)-ones, including (4Z)-4-benzylidene-2-phenyl-1,3-oxazol-5(4H)-ones. This study examined the influence of various substituents on the spectral properties, which is crucial for understanding the photophysical behavior of these compounds (Palcut, 2009).
Optical and Nonlinear Optical Properties
- Murthy et al. (2010) synthesized 4-substituted benzylidene-2-phenyl oxazol-5-ones and studied their nonlinear optical properties using Z-scan techniques. This indicates the potential application of these compounds in photonics and electronics (Murthy et al., 2010).
properties
CAS RN |
68766-79-0 |
---|---|
Product Name |
(4Z)-2-[(E)-2-phenylethenyl]-4-[(E)-3-phenylprop-2-enylidene]-1,3-oxazol-5-one |
Molecular Formula |
C20H15NO2 |
Molecular Weight |
301.3 g/mol |
IUPAC Name |
(4Z)-2-[(E)-2-phenylethenyl]-4-[(E)-3-phenylprop-2-enylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C20H15NO2/c22-20-18(13-7-12-16-8-3-1-4-9-16)21-19(23-20)15-14-17-10-5-2-6-11-17/h1-15H/b12-7+,15-14+,18-13- |
InChI Key |
CQLPNSSOUAVJOB-DWVGNRLYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C\2/C(=O)OC(=N2)/C=C/C3=CC=CC=C3 |
SMILES |
C1=CC=C(C=C1)C=CC=C2C(=O)OC(=N2)C=CC3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C2C(=O)OC(=N2)C=CC3=CC=CC=C3 |
Other CAS RN |
68766-79-0 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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